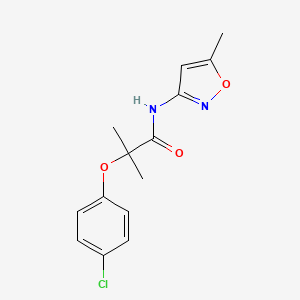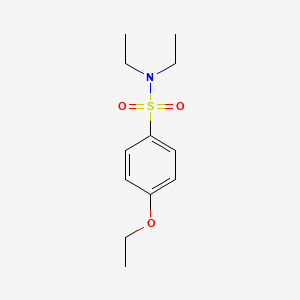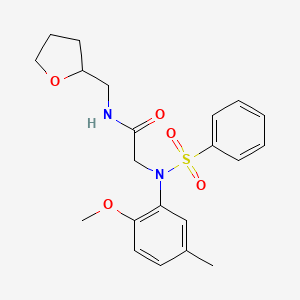
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
説明
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds in crops. It was first synthesized in 1970 by the American Cyanamid Company. Clomazone is a member of the isoxazole family of chemicals and is classified as a chloroacetamide herbicide.
作用機序
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative damage. This inhibition leads to the accumulation of toxic intermediates, which ultimately cause cell death in the target plants. This compound is effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of several key enzymes involved in carotenoid biosynthesis, including phytoene desaturase and ζ-carotene desaturase. This inhibition leads to the accumulation of toxic intermediates, which ultimately cause cell death in the target plants. This compound also affects the expression of several genes involved in plant growth and development.
実験室実験の利点と制限
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is a widely used herbicide in agricultural research, and its effects on plant growth and development have been extensively studied. However, there are limitations to its use in lab experiments. This compound is highly toxic and must be handled with care. It is also expensive and requires specialized equipment and expertise to synthesize and use.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of research is the development of new herbicides that are more effective and less toxic than this compound. Another area of research is the investigation of the environmental impact of this compound and other herbicides on soil and water quality. Finally, there is a need for further research on the biochemical and physiological effects of this compound on plants and the potential for its use in crop improvement.
科学的研究の応用
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is widely used in agricultural research to study the effects of herbicides on crop growth and weed control. It is also used in environmental research to study the impact of herbicides on soil and water quality. This compound has been used in numerous scientific studies to investigate its mode of action, biochemical and physiological effects, and potential toxicity.
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-8-12(17-20-9)16-13(18)14(2,3)19-11-6-4-10(15)5-7-11/h4-8H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTFBUYOCUKRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-({[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937651.png)
![6-phenyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B3937658.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol](/img/structure/B3937669.png)
![3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937678.png)

![N,N-diallyl-6-tert-butyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937690.png)
![6-tert-butyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937693.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3937705.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3937707.png)